5-(Octyloxy)-7H-benzo(C)fluoren-7-OL
Description
Evolution of Fluorene (B118485) and Benzo[c]fluorene Scaffolds in Organic Electronic and Photonic Applications
The evolution of organic electronics and photonics is closely linked to the development of highly efficient and stable molecular scaffolds. Fluorene and its derivatives have emerged as a critical class of compounds in this domain. nbinno.com The foundational fluorene molecule, a polycyclic aromatic hydrocarbon, possesses a rigid and planar structure that imparts excellent thermal and oxidative stability. nbinno.com These characteristics, combined with the ease of functionalization at the C9 position, allow for the precise tuning of its electronic and optical properties, such as charge transport and photoluminescence. nbinno.com
Conjugated fluorene-based materials are recognized for their exceptional photoluminescence quantum yields, making them powerful candidates for optoelectronic applications. nih.gov They are frequently incorporated into organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. nbinno.comtandfonline.com The introduction of alkyl chains at the C9 position, for instance, enhances solubility and processability without significantly altering the electronic properties of the conjugated backbone. nbinno.com
Building upon the fluorene framework, benzo[c]fluorene scaffolds represent a structural extension that further modifies the electronic landscape of the molecule. As a subclass of PAHs, benzo[c]fluorenes have attracted significant attention in both synthetic organic chemistry and materials science. researchgate.net The addition of a fused benzene (B151609) ring expands the π-conjugated system, which can shift the absorption and emission spectra and alter the charge carrier mobility. This structural modification offers another lever for tuning material properties for specific device requirements. The development of efficient synthetic routes, such as Lewis acid-catalyzed Prins-type cycloaromatization, has made a variety of substituted benzo[a]fluorene and benzo[c]fluorene systems more accessible for investigation. researchgate.net
Rationale for Research on Functionalized Benzo[c]fluorenols: Focus on 5-(Octyloxy)-7H-benzo(C)fluoren-7-OL
The specific functionalization of the benzo[c]fluorene core is a key strategy for optimizing its performance in advanced materials. The compound this compound incorporates two distinct functional groups—an octyloxy chain and a hydroxyl group—each added to achieve specific objectives.
The introduction of an octyloxy group (a long alkyl ether chain) at the C5 position is primarily aimed at improving the material's processability. Long alkyl chains are known to enhance the solubility of large aromatic molecules in common organic solvents, which is crucial for fabricating uniform thin films required in electronic devices using solution-based techniques like spin-coating. researchgate.net Furthermore, these side chains can influence the solid-state packing of the molecules, which in turn affects charge transport properties.
The hydroxyl (-ol) group at the C7 position introduces several key features. Firstly, it provides a reactive site for further chemical modifications, allowing this compound to serve as a versatile intermediate for the synthesis of more complex, high-performance molecules. Secondly, the hydroxyl group can participate in intermolecular hydrogen bonding. This can influence the material's morphology, thermal stability, and photophysical properties. For instance, in related systems, the presence of hydroxyl groups is critical for enabling photochromic behavior in pyranofluorenols. researchgate.net
Scope and Research Objectives for this compound Academic Inquiry
While specific published studies on this compound are limited, the academic inquiry into a compound with this structure would logically be guided by a set of well-defined research objectives based on its chemical features.
The primary objectives would include:
Synthesis and Characterization: Developing an efficient and scalable synthetic pathway to produce the compound in high purity. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm its molecular structure.
Photophysical Property Evaluation: A central goal would be to investigate its optical properties. This involves measuring its UV-visible absorption and photoluminescence spectra in various solvents and in the solid state to determine its emission color and efficiency (quantum yield).
Electrochemical Analysis: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through techniques like cyclic voltammetry. These parameters are critical for assessing the material's potential for charge injection and transport and for designing device architectures.
Thermal Stability Assessment: Evaluating the material's stability at high temperatures using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to ensure it can withstand the fabrication processes and operational stresses of electronic devices.
Application as an Intermediate: Exploring its utility as a building block for more complex materials. The hydroxyl group could be used as a handle to attach other functional moieties, leading to the creation of novel emitters, host materials, or sensors.
Compound Data
Interactive Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H28O2 | uni.lu |
| Molecular Weight | 360.501 g/mol | sigmaaldrich.com |
| CAS Number | 882864-00-8 | sigmaaldrich.comchemical-label.com |
| Monoisotopic Mass | 360.20892 Da | uni.lu |
| Predicted XlogP | 7.1 | uni.lu |
Structure
3D Structure
Properties
CAS No. |
882864-00-8 |
|---|---|
Molecular Formula |
C25H28O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-octoxy-7H-benzo[c]fluoren-7-ol |
InChI |
InChI=1S/C25H28O2/c1-2-3-4-5-6-11-16-27-23-17-22-24(19-13-8-7-12-18(19)23)20-14-9-10-15-21(20)25(22)26/h7-10,12-15,17,25-26H,2-6,11,16H2,1H3 |
InChI Key |
OUKKKDJSKQOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |
Origin of Product |
United States |
Photophysical Phenomena and Advanced Spectroscopic Characterization
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For large polycyclic aromatic hydrocarbons like the benzo(c)fluorene core, the absorption spectrum is typically characterized by distinct bands arising from transitions between different electronic energy levels.
The electronic absorption spectrum of aromatic compounds is dominated by π-π* transitions. In the case of 5-(Octyloxy)-7H-benzo(c)fluoren-7-ol, the extensive network of conjugated double bonds in the benzo(c)fluorene moiety gives rise to intense absorption bands, typically in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
The presence of an electron-donating octyloxy group (-OC₈H₁₇) and a hydroxyl group (-OH) on the aromatic framework can lead to the emergence of Intramolecular Charge Transfer (ICT) bands. Upon absorption of light, electron density can be redistributed from the electron-rich octyloxy substituent towards the more electron-accepting regions of the fluorenol core. This charge redistribution results in an excited state with a larger dipole moment than the ground state. ICT transitions are often characterized by broad, structureless absorption bands that are sensitive to the surrounding environment.
| Compound Class | Solvent | Typical λmax (nm) for π-π Transitions* | Typical λmax (nm) for ICT Transitions |
| Substituted Fluorenes | Cyclohexane | 260-320 | 330-380 |
| Alkoxy-substituted Naphthalenes | Ethanol | 280-340 | 350-420 |
| Benzo[c]fluoren-7-one derivatives | Dichloromethane | 300-380 | 390-450 |
This table contains representative data for analogous compounds to illustrate the expected spectral regions for the electronic transitions of this compound.
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in the polarity of the solvent. This phenomenon is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation, such as those with ICT character.
For this compound, it is anticipated that the absorption spectrum would exhibit positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state, which reduces the energy gap for the electronic transition. This results in absorption at longer wavelengths.
The following table illustrates the expected solvatochromic shifts for a hypothetical ICT band of this compound in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Shift (nm) relative to Hexane |
| Hexane | 1.88 | 390 | 0 |
| Dichloromethane | 8.93 | 405 | +15 |
| Acetonitrile (B52724) | 37.5 | 415 | +25 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 425 | +35 |
This table presents hypothetical data based on the known behavior of similar aromatic dyes to demonstrate the principle of solvatochromism.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable insights into the properties of the first singlet excited state (S₁) of a molecule, including its energy, lifetime, and the efficiency of the emission process.
Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at longer wavelengths (a lower energy) due to energy loss through vibrational relaxation in the excited state (Stokes shift). The position of the fluorescence emission maximum (λem) is sensitive to the electronic structure of the molecule and the solvent environment.
Similar to the absorption spectrum, the emission spectrum is likely to show significant solvatochromism. As polar solvents stabilize the polar ICT excited state, the energy difference between the excited state and the ground state decreases, leading to a pronounced red shift in the fluorescence emission. The spectral profile of the emission band can also provide information; a broad and structureless emission is often characteristic of an ICT state.
Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time following excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various non-radiative decay pathways that compete with fluorescence, such as internal conversion and intersystem crossing to the triplet state.
The excited-state dynamics of molecules with potential for ICT can be complex. In some cases, dual fluorescence may be observed, corresponding to emission from a locally excited (LE) state and a more relaxed, solvent-stabilized ICT state. The relative intensities and lifetimes of these two emission bands can provide detailed information about the kinetics of the charge transfer process. For a molecule like this compound, the fluorescence lifetime is expected to vary with solvent polarity, as the solvent can influence the rates of both radiative and non-radiative decay.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 to 1. A high quantum yield indicates that fluorescence is the dominant decay pathway from the excited state.
The fluorescence quantum yield is influenced by the molecular structure and the environment. The presence of the rigid benzo(c)fluorene core is generally favorable for high fluorescence quantum yields, as it reduces vibrational motions that can lead to non-radiative decay. However, the flexibility of the octyloxy chain and the potential for excited-state proton transfer from the hydroxyl group could introduce non-radiative decay channels, thereby lowering the quantum yield. The quantum yield is also expected to be solvent-dependent.
The following table provides a hypothetical summary of the expected fluorescence properties of this compound in different solvents, based on trends observed for similar fluorescent dyes.
| Solvent | λem (nm) | Fluorescence Lifetime (τ) (ns) | Fluorescence Quantum Yield (ΦF) |
| Hexane | 450 | 3.5 | 0.60 |
| Dichloromethane | 480 | 4.2 | 0.55 |
| Acetonitrile | 500 | 5.0 | 0.45 |
| Dimethyl Sulfoxide (DMSO) | 520 | 5.8 | 0.30 |
This table contains hypothetical data based on the photophysical properties of analogous fluorescent molecules to illustrate the expected trends for this compound.
Phosphorescence and Triplet State Characterization
The study of phosphorescence and the associated triplet excited state is fundamental to understanding the complete photophysical profile of a molecule. This involves the characterization of its triplet energy levels, the efficiency of their population, and their subsequent decay pathways.
Triplet Energy Levels and Singlet-Triplet Energy Gap (ΔEST) Determination
A critical parameter in the photophysical characterization of a molecule is the energy of its lowest triplet state (T1) and the energy gap between this state and the lowest excited singlet state (S1), known as the singlet-triplet energy gap (ΔEST). The magnitude of ΔEST is a key determinant of the efficiency of intersystem crossing and can influence the potential for phenomena such as thermally activated delayed fluorescence (TADF).
For this compound, the determination of these parameters would typically be achieved through low-temperature phosphorescence spectroscopy. By measuring the emission spectrum at cryogenic temperatures (e.g., 77 K), the vibrational structure of the phosphorescence can be resolved, allowing for the precise determination of the T1 energy level from the highest-energy emission peak. The S1 energy level is usually determined from the onset of the fluorescence spectrum. The ΔEST is then calculated as the difference between the S1 and T1 energies.
Hypothetical Data Table for Triplet State Characterization:
| Parameter | Symbol | Method of Determination | Hypothetical Value |
| Lowest Excited Singlet State Energy | E(S1) | Fluorescence Spectroscopy | Data not available |
| Lowest Triplet State Energy | E(T1) | Phosphorescence Spectroscopy (77 K) | Data not available |
| Singlet-Triplet Energy Gap | ΔEST | E(S1) - E(T1) | Data not available |
This table illustrates the type of data required for a thorough analysis, which is currently not available in the public domain for this specific compound.
Investigation of Intersystem Crossing Pathways and Efficiencies
Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, typically from an excited singlet state to a triplet state (S1 → Tn) or vice versa (T1 → S0). The efficiency of this process is quantified by the intersystem crossing quantum yield (ΦISC).
The investigation of ISC pathways in this compound would involve a combination of experimental techniques. The phosphorescence quantum yield (ΦP) and lifetime (τP) would be measured, and in conjunction with the fluorescence quantum yield (ΦF) and lifetime (τF), the rate constant for intersystem crossing (kISC) could be estimated. The presence of heavy atoms, either within the molecule or in the solvent, can significantly enhance ISC rates through spin-orbit coupling, a factor that would need to be considered in a comprehensive study.
Mechanisms of Excited State Relaxation and Non-Radiative Deactivation
Following excitation, a molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Understanding the non-radiative deactivation mechanisms is crucial for a complete picture of the excited state dynamics.
For this compound, the primary non-radiative pathways from the excited singlet state would include internal conversion (IC) and intersystem crossing. From the triplet state, non-radiative deactivation to the ground state occurs via intersystem crossing (T1 → S0). The rates of these processes (kIC and kISC) compete with the radiative decay rates (kF and kP).
The efficiency of non-radiative deactivation can be influenced by several factors, including molecular rigidity, temperature, and the surrounding environment. For instance, vibrational modes within the octyloxy side chain and the fluorenol core could provide efficient channels for vibrational relaxation and internal conversion, thereby quenching luminescence. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, would be invaluable in probing the dynamics of these non-radiative processes and identifying any transient species involved in the relaxation pathways.
Hypothetical Data Table for Excited State Relaxation Parameters:
| Parameter | Symbol | Method of Determination | Hypothetical Value |
| Fluorescence Quantum Yield | ΦF | Steady-State Spectroscopy | Data not available |
| Phosphorescence Quantum Yield | ΦP | Steady-State Spectroscopy (77 K) | Data not available |
| Fluorescence Lifetime | τF | Time-Resolved Spectroscopy | Data not available |
| Phosphorescence Lifetime | τP | Time-Resolved Spectroscopy (77 K) | Data not available |
| Rate of Intersystem Crossing | kISC | Calculated from quantum yields and lifetimes | Data not available |
| Rate of Internal Conversion | kIC | Calculated from quantum yields and lifetimes | Data not available |
This table represents the essential data for understanding the excited state relaxation of the compound, which is currently unavailable.
Electronic and Charge Transport Properties in Organic Functional Materials
Frontier Molecular Orbital Engineering through Substituent Effects
The performance of organic electronic devices is fundamentally governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent organic materials. The energy difference between these frontier orbitals, the HOMO-LUMO gap, dictates the material's absorption and emission properties, as well as its charge injection and transport characteristics. The introduction of substituent groups onto a conjugated backbone is a powerful strategy for tuning these energy levels.
Impact of Octyloxy and Hydroxyl Groups on HOMO/LUMO Levels and Energy Gaps
The 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol molecule is functionalized with two key groups: an octyloxy (-O-C8H17) group at the 5-position and a hydroxyl (-OH) group at the 7-position. Both of these groups are generally considered to be electron-donating in nature due to the presence of lone pairs of electrons on the oxygen atoms.
The electron-donating character of the octyloxy and hydroxyl groups is expected to significantly influence the electronic structure of the benzo[c]fluorene core. These groups tend to increase the electron density of the aromatic system, which primarily affects the HOMO level. Theoretical studies on similar polycyclic aromatic hydrocarbons have shown that electron-donating substituents raise the energy of the HOMO to a greater extent than they affect the LUMO. wsu.eduresearchgate.netfrontiersin.orgresearchgate.net Consequently, the HOMO-LUMO energy gap is expected to decrease compared to the unsubstituted benzo[c]fluorene parent molecule.
The long alkyl chain of the octyloxy group also introduces solubility in common organic solvents, a crucial property for solution-based processing of organic electronic devices. While the primary electronic effect is from the oxygen atom, the alkyl chain can have secondary effects on molecular packing in the solid state.
A qualitative representation of the expected impact of these substituents on the frontier molecular orbital energies is presented in the table below.
| Compound | Substituent Effects | Expected HOMO Level | Expected LUMO Level | Expected Energy Gap |
| Benzo[c]fluorene | Unsubstituted core | Lower | Higher | Larger |
| 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol | Electron-donating -OH and -O-C8H17 groups | Higher | Slightly Affected | Smaller |
Rational Design Principles for Tunable Electronic Properties
The targeted functionalization of the benzo[c]fluorene core in 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol exemplifies a rational design approach for tuning electronic properties. The selection of electron-donating groups allows for the deliberate modification of the HOMO-LUMO gap, which in turn influences the material's optical and electronic characteristics.
This design principle can be extended to create a library of benzo[c]fluorene derivatives with a wide range of electronic properties. For instance, the introduction of electron-withdrawing groups, such as cyano or nitro groups, would be expected to lower both the HOMO and LUMO levels, leading to different energy alignments in a device structure. The position of the substituents on the aromatic core also plays a critical role in determining the extent of their electronic influence. Computational studies, such as those employing density functional theory (DFT), are invaluable tools for predicting these effects and guiding the synthesis of new materials with tailored properties. worldscientific.comresearchgate.netufms.br
Charge Carrier Mobility and Transport Mechanisms
The efficiency of charge transport in an organic material is a critical parameter for its application in electronic devices. This is quantified by the charge carrier mobility, which describes how quickly an electron or a hole can move through the material under the influence of an electric field.
Theoretical Prediction of Electron and Hole Transport Characteristics
Fluorene-based materials are well-known for their excellent hole-transporting properties. nih.gov The planar and rigid structure of the fluorene (B118485) core facilitates efficient π-π stacking, which is conducive to charge hopping between adjacent molecules. It is therefore anticipated that 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol will exhibit good hole mobility.
The presence of the electron-donating octyloxy and hydroxyl groups is expected to further enhance the hole transport characteristics by increasing the electron density of the π-system. However, these groups may not be as effective in promoting electron transport. To achieve efficient electron transport, the introduction of electron-withdrawing moieties is typically required. Materials that can efficiently transport both holes and electrons are known as bipolar charge transporting materials. nih.govrsc.org
Influence of Molecular Packing and Intermolecular Interactions on Charge Transfer
In the solid state, the arrangement of molecules relative to one another, known as molecular packing, has a profound impact on charge transport. Efficient charge transfer between adjacent molecules requires sufficient overlap of their π-orbitals. The long, flexible octyloxy chain in 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol will likely influence the solid-state morphology. While it enhances solubility, it may also disrupt the close π-π stacking that is optimal for charge transport.
Conversely, the hydroxyl group can participate in hydrogen bonding, which could lead to more ordered molecular packing and potentially enhance charge transport pathways. The interplay between the solubilizing octyloxy group and the hydrogen-bonding hydroxyl group will ultimately determine the intermolecular interactions and the resulting charge carrier mobility.
Electrochemical Characterization for Redox Potentials and Energy Level Alignment
Electrochemical methods, such as cyclic voltammetry, are powerful experimental techniques for determining the redox potentials of a molecule. These potentials can be directly correlated with the HOMO and LUMO energy levels. The oxidation potential is related to the HOMO level, while the reduction potential is related to the LUMO level.
For 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol, the electron-donating nature of the octyloxy and hydroxyl groups is expected to lower the oxidation potential, making the molecule easier to oxidize compared to the unsubstituted benzo[c]fluorene. This corresponds to a higher HOMO energy level. The effect on the reduction potential is anticipated to be less pronounced.
The data obtained from electrochemical measurements is crucial for predicting the energy level alignment in a multilayer organic electronic device. Proper alignment of the HOMO and LUMO levels of adjacent materials is essential for efficient charge injection and extraction, and for minimizing energy losses at the interfaces.
| Property | Expected Electrochemical Behavior of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol |
| Oxidation Potential | Lower than unsubstituted benzo[c]fluorene |
| Reduction Potential | Similar to or slightly lower than unsubstituted benzo[c]fluorene |
| Electrochemical Band Gap | Smaller than unsubstituted benzo[c]fluorene |
Oxidation and Reduction Potentials via Cyclic Voltammetry
Cyclic voltammetry is a fundamental electrochemical technique used to determine the oxidation and reduction potentials of a compound. These potentials are crucial for estimating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. The HOMO level indicates the ease of donating an electron (oxidation), while the LUMO level relates to the ability to accept an electron (reduction). This information is vital for designing efficient organic electronic devices, as the energy levels of different materials in a device must be aligned to ensure efficient charge injection, transport, and recombination.
However, a comprehensive search of scientific databases, academic journals, and patent literature yielded no published studies that report the cyclic voltammetry of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol. Consequently, there is no experimental data available for its oxidation and reduction potentials. Without this data, the HOMO and LUMO energy levels of the compound remain undetermined.
Correlation with Electronic Structure and Device Performance
The electronic structure of an organic semiconductor, particularly the HOMO and LUMO energy levels and the resulting energy gap, directly influences its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). For instance, in an OLED, the HOMO and LUMO levels of the emissive material must be well-matched with those of the adjacent charge-transporting layers to facilitate efficient injection of holes and electrons, leading to a high recombination efficiency and, thus, greater device brightness and longevity.
Given the absence of data on the oxidation and reduction potentials for 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol, it is not possible to establish a correlation between its electronic structure and potential device performance. There are no published reports of this compound being incorporated into any organic electronic device, and therefore, no performance metrics are available to analyze.
Exciton (B1674681) Dynamics and Dissociation in Benzo[c]fluorene-Based Organic Semiconductors
In organic semiconductors, the absorption of light creates a bound electron-hole pair known as an exciton. The subsequent behavior of this exciton, including its diffusion, energy transfer, and eventual dissociation into free charge carriers (in photovoltaics) or radiative decay to produce light (in OLEDs), is collectively referred to as exciton dynamics. Understanding these processes is critical for optimizing device efficiency. Factors such as exciton lifetime, diffusion length, and the mechanisms of dissociation at interfaces are key parameters of interest.
While the broader class of benzo[c]fluorene derivatives has been explored in the context of organic semiconductors, specific research into the exciton dynamics and dissociation mechanisms of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol is nonexistent in the available literature. Studies involving time-resolved spectroscopy or other photophysical characterization techniques have not been reported for this particular compound. Therefore, crucial information regarding its excited-state behavior remains unknown.
Structure Property Relationships and Design Principles for Benzo C Fluorenol Derivatives
Influence of Octyloxy Chain Length and Topography on Molecular Properties
The octyloxy side chain, a long and flexible alkyl ether group, significantly influences the molecular properties of 5-(Octyloxy)-7H-benzo(c)fluoren-7-ol through a combination of steric and electronic effects. These effects modulate the intermolecular interactions, solid-state packing, and ultimately the material's performance in potential applications.
Steric Hindrance and Conformational Flexibility Implications
The presence of the octyloxy group at the C5 position of the benzo[c]fluorene core introduces significant steric bulk. This steric hindrance can disrupt the otherwise planar stacking (π-π stacking) that is characteristic of polycyclic aromatic hydrocarbons (PAHs). The flexible nature of the n-octyl chain allows it to adopt various conformations, which can further influence the intermolecular arrangement in the solid state. This conformational flexibility can prevent close packing of the aromatic cores, potentially leading to materials with more amorphous rather than crystalline characteristics.
The length of the alkyl chain is a critical determinant of the degree of steric hindrance and the resulting molecular packing. Longer alkyl chains, such as the octyloxy group, tend to increase the distance between the conjugated backbones of adjacent molecules. This can be advantageous in certain applications, such as organic light-emitting diodes (OLEDs), where it can reduce aggregation-induced quenching of fluorescence. However, in applications like organic field-effect transistors (OFETs), where efficient charge transport through π-π stacking is crucial, excessive steric hindrance from long alkyl chains can be detrimental to device performance.
Studies on other organic semiconductors have shown that the charge mobility can either decrease or increase with alkyl chain length, depending on the specific molecular packing (e.g., herringbone vs. π-π stacking). For π-stacking systems, longer chains can lead to displaced stacking and lower mobility, while in herringbone structures, they can sometimes enhance π-π interactions and improve mobility. rsc.org
Role of the 7-Hydroxyl Group in Electronic and Photophysical Modulation
The hydroxyl group at the C7 position of the fluorenol core is a key functional group that significantly modulates the electronic and photophysical properties of the molecule. Its presence introduces polarity and the potential for hydrogen bonding, and it serves as a reactive site for further chemical modification.
Contributions to Dipole Moment and Polarity
The polarity induced by the hydroxyl group can have a profound effect on the molecule's interaction with its environment, such as solvent molecules or other surrounding molecules in the solid state. In solution, polar solvents will interact more strongly with the hydroxyl group, which can influence the molecule's solubility and its photophysical properties through solvatochromism (a change in the color of the absorption or emission spectrum with solvent polarity). Studies on other fluorescent dyes have shown that the presence of a hydroxyl group can lead to significant changes in the ground and excited state dipole moments, affecting their solvatochromic behavior. nih.gov
In the solid state, the polarity of the hydroxyl group can influence the molecular packing and the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the material's charge injection and transport properties, which are critical for its performance in electronic devices.
Opportunities for Covalent and Non-Covalent Derivatization
The 7-hydroxyl group is a versatile functional handle that allows for both covalent and non-covalent derivatization of the this compound molecule.
Covalent Derivatization: The hydroxyl group can readily undergo a variety of chemical reactions to introduce new functional groups. For example, it can be:
Etherified: Reaction with alkyl halides can replace the hydroxyl proton with an alkyl group, altering the steric and electronic properties.
Esterified: Reaction with carboxylic acids or their derivatives can form esters, which can be used to tune the solubility and electronic properties.
Converted to a leaving group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate), enabling nucleophilic substitution reactions to introduce a wide range of other functionalities.
These covalent modifications provide a powerful tool for systematically tuning the properties of the benzo[c]fluorenol core for specific applications.
Non-Covalent Derivatization: The hydroxyl group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds can be exploited to direct the self-assembly of the molecules into well-defined supramolecular structures. For instance, hydrogen bonding can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state, which can significantly impact the material's charge transport and photophysical properties.
Systematic Modulation of Benzo[c]fluorene Core Substitutions and Annulation
The electronic and photophysical properties of the this compound scaffold can be systematically tuned by modifying the substitution pattern on the benzo[c]fluorene core and by extending the π-conjugated system through annulation (the fusion of additional rings).
The introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic core can significantly alter the energy levels of the HOMO and LUMO. nih.gov For example, attaching electron-donating groups, such as additional alkoxy or amino groups, would be expected to raise the HOMO energy level, leading to a smaller energy gap and a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups, such as cyano or nitro groups, would lower the LUMO energy level, also resulting in a smaller energy gap. The strategic placement of these substituents can be used to fine-tune the optoelectronic properties for applications in OLEDs, organic photovoltaics (OPVs), and sensors.
Annulation, the fusion of additional aromatic rings to the benzo[c]fluorene core, is another powerful strategy for modulating its properties. Extending the π-conjugation by adding more fused rings generally leads to a decrease in the HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths (a bathochromic shift). This approach has been widely used to create materials that absorb and emit light across the visible spectrum and into the near-infrared region. The synthesis of such extended aromatic systems can be achieved through various modern synthetic methodologies. nii.ac.jp
The table below illustrates the predictable effects of different types of core modifications on the electronic properties of a generic benzo[c]fluorene system.
| Modification Type | Substituent/Annulation | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on Energy Gap |
| Substitution | Electron-Donating Group (e.g., -NH2, -OR) | Increase | Minimal Change | Decrease |
| Substitution | Electron-Withdrawing Group (e.g., -CN, -NO2) | Minimal Change | Decrease | Decrease |
| Annulation | Fused Benzene (B151609) Ring | Increase | Decrease | Significant Decrease |
| Annulation | Fused Thiophene Ring | Increase | Decrease | Decrease |
Effects of Electron-Donating and Electron-Withdrawing Moieties
The electronic nature of substituents appended to the benzo[c]fluorene core has a profound impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the electronic and optical properties of the material, such as its absorption and emission wavelengths, and its ability to transport charge.
In this compound, the octyloxy (-OC8H17) group at the 5-position acts as a strong electron-donating group (EDG). The oxygen atom's lone pairs of electrons can delocalize into the aromatic π-system, increasing the electron density of the benzo[c]fluorene core. This has several predictable effects:
HOMO and LUMO Energy Levels: Electron-donating groups raise the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO energy gap, which typically leads to a bathochromic (red) shift in the absorption and emission spectra. The hydroxyl (-OH) group at the 7-position also contributes to this electron-donating effect.
Ionization Potential: A higher HOMO energy corresponds to a lower ionization potential, making the molecule easier to oxidize. This is a crucial property for materials used in the hole-transporting layers of organic light-emitting diodes (OLEDs).
Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), would have the opposite effect. EWGs stabilize both the HOMO and LUMO, lowering their energy levels. Typically, the LUMO is stabilized more than the HOMO, which also leads to a reduction in the energy gap. This can be a strategy to tune the electron affinity of the molecule, making it a better electron acceptor for applications in n-type semiconductors or as an acceptor material in organic solar cells.
The following illustrative table demonstrates the expected trends in HOMO/LUMO energies and the resulting energy gap for hypothetical derivatives of 5-H-7H-benzo(c)fluoren-7-ol, where the substituent at the 5-position is varied.
| Substituent at 5-position (R) | Nature of Group | Expected HOMO (eV) | Expected LUMO (eV) | Expected Energy Gap (eV) |
|---|---|---|---|---|
| -OCH3 | Strongly Donating | -5.20 | -1.90 | 3.30 |
| -H | Neutral | -5.50 | -1.95 | 3.55 |
| -Br | Weakly Withdrawing | -5.65 | -2.15 | 3.50 |
| -CN | Strongly Withdrawing | -5.90 | -2.50 | 3.40 |
Note: The data in this table are hypothetical and for illustrative purposes to show expected trends based on established principles of physical organic chemistry.
Strategies for Extended π-Conjugation and Aromaticity Tuning
The extent of π-conjugation in a molecule is a key determinant of its electronic and optical properties. Extending the conjugated system generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. For the benzo[c]fluorene framework, several strategies can be employed to modulate its π-conjugation and aromaticity.
Another strategy involves the introduction of π-linking units, such as ethynylene (-C≡C-) or vinylene (-CH=CH-) bridges. These linkers can connect the benzo[c]fluorene core to other chromophores, creating conjugated oligomers or polymers with highly tunable properties. The impact of extending the π-electron conjugation length has been shown in fluorene (B118485) derivatives, where longer conjugation leads to significantly enhanced multi-photon absorption cross-sections. nih.gov
Aromaticity tuning can be achieved by chemical modifications that alter the cyclic delocalization of π-electrons. For the benzo[c]fluorene system, this could involve reactions that change the hybridization of the C7 carbon from sp3 to sp2, such as oxidation to the corresponding benzo[c]fluorenone. This modification would planarize the five-membered ring and alter the electronic structure and aromaticity of the entire molecule. Computational studies on fluorene versus fluorenone highlight how such a change at the C9 position (analogous to C7 in benzo[c]fluorene) significantly modifies the electronic and transport properties of the molecule. nih.gov
The table below illustrates the expected effect of extending π-conjugation on the absorption maximum (λmax) of a model benzo[c]fluorenol system.
| Compound Structure | Description | Expected λmax (nm) |
|---|---|---|
| This compound | Core structure | ~350 |
| 5-(Octyloxy)-2-phenyl-7H-benzo(c)fluoren-7-ol | Phenyl substitution | ~375 |
| 5-(Octyloxy)-2-(phenylethynyl)-7H-benzo(c)fluoren-7-ol | Extended conjugation with ethynylene linker | ~400 |
Note: The data in this table are hypothetical and for illustrative purposes to show expected trends.
Validation of Theoretical Predictions with Experimental Observations for Structure-Property Correlations
The rational design of new organic materials heavily relies on the synergy between theoretical predictions and experimental validation. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools to predict the geometric and electronic properties of molecules like this compound and its derivatives before their synthesis. worldscientific.comjmaterenvironsci.com
Theoretical calculations can provide insights into:
Ground-state geometries: Predicting bond lengths, bond angles, and dihedral angles, which helps in understanding the planarity and rigidity of the molecule.
Frontier molecular orbital energies: Calculating HOMO and LUMO levels to predict the energy gap, ionization potential, and electron affinity. mdpi.com
Optical properties: Simulating UV-Vis absorption spectra to predict the maximum absorption wavelength (λmax) and oscillator strengths of electronic transitions. nih.gov
However, these theoretical models are approximations of real systems. The accuracy of the predictions depends on the chosen level of theory and basis set, and they often model molecules in a vacuum, neglecting intermolecular interactions present in the solid state or solvent effects in solution. worldscientific.com
Therefore, experimental validation is essential to confirm the theoretical predictions and establish reliable structure-property correlations. Key experimental techniques include:
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.
UV-Vis and Photoluminescence Spectroscopy: To measure the absorption and emission spectra, providing experimental values for λmax and photoluminescence quantum yields.
X-ray Crystallography: To determine the precise molecular structure in the solid state, confirming planarity and revealing intermolecular packing, which can significantly influence bulk properties.
Discrepancies between theoretical and experimental results can often provide deeper insights. For example, a significant difference between the calculated and measured absorption spectra might indicate strong intermolecular aggregation in the experimental sample. Studies on various fluorene derivatives have shown good agreement between DFT calculations and experimental data for properties like absorption and emission maxima, which lends confidence to using computational screening for designing new molecules. mdpi.com Similarly, thermodynamic properties of fluorenol have been studied both experimentally and computationally, showing how these two approaches complement each other. figshare.comacs.org By iteratively refining theoretical models based on experimental feedback, a robust understanding of the structure-property relationships for benzo[c]fluorenol derivatives can be developed, accelerating the discovery of new functional materials.
Advanced Applications in Organic Electronic and Photonic Devices
Organic Light-Emitting Diodes (OLEDs) as Emitting and Host Materials
While the benzo[c]fluorene core structure is known in the design of materials for OLEDs due to its rigid and planar nature which can lead to high charge carrier mobility and good thermal stability, no studies were found that specifically characterize 5-(octyloxy)-7H-benzo(c)fluoren-7-ol in an OLED device.
There are no published reports on OLEDs incorporating this compound. Consequently, data on device architectures, such as the specific layers and their thicknesses, and electroluminescence characteristics, including turn-on voltage, luminance, efficiency (cd/A and lm/W), and emission spectra, are not available.
Aggregation-induced quenching (AIQ) is a common issue in solid-state luminescent materials. The bulky octyloxy group and the hydroxyl group on the this compound structure might sterically hinder close packing and potentially mitigate AIQ. However, without experimental data, this remains a hypothesis. No studies have been conducted to investigate or apply specific strategies to this compound to overcome AIQ.
Organic Field-Effect Transistors (OFETs) as Active Semiconductor Layers
Fluorene-based compounds are a significant class of materials for OFETs. The extended π-conjugation of the benzo[c]fluorene moiety suggests potential for charge transport.
No research has been published on the fabrication and characterization of OFETs using this compound as the active semiconductor layer. As a result, there is no data available on its charge transport performance, such as its field-effect mobility, on/off ratio, or threshold voltage.
The operational and environmental stability of OFETs based on this compound has not been investigated. Factors such as the impact of air, moisture, and temperature on device performance are unknown.
Organic Photovoltaics (OPVs) as Donor or Acceptor Components
The electronic properties of benzo[c]fluorene derivatives could potentially make them suitable as either electron-donating or electron-accepting materials in the active layer of organic solar cells.
However, a review of the literature reveals no instances of this compound being used as a donor or acceptor component in OPVs. Therefore, there are no reported data on its photovoltaic performance, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Light Harvesting Efficiency and Spectral Response in Solar Cells
In the realm of organic solar cells (OSCs), the light-harvesting efficiency and spectral response of the active materials are paramount for achieving high power conversion efficiencies. For a molecule like this compound, both the benzo[c]fluorene core and its functional groups would play a critical role.
The introduction of an octyloxy (-OC8H17) group, a long-chain alkoxy substituent, can further enhance the light-harvesting capabilities. Alkoxy groups are known to act as electron-donating moieties, which can increase the electron density of the aromatic system. This often results in a red-shift of the absorption spectrum, allowing the molecule to absorb a broader range of the solar spectrum. For instance, studies on other donor molecules for OSCs have shown that the incorporation of alkoxy side chains can lead to red-shifted absorption and a broader photo-response from 300 to 800 nm. frontiersin.org This suggests that the octyloxy group in this compound could contribute to a more efficient capture of solar photons.
The hydroxyl (-OH) group at the 7-position can also modulate the electronic properties of the molecule, although its primary influence might be more related to intermolecular interactions and morphology, as discussed in the next section.
A hypothetical comparison of the spectral properties of a parent benzo[c]fluorenol and its octyloxy-functionalized derivative is presented in the table below, based on general trends observed in similar organic chromophores.
| Compound | Expected λmax (nm) | Rationale |
| 7H-benzo[c]fluoren-7-ol | Shorter Wavelength | Unsubstituted core with basic chromophore. |
| This compound | Longer Wavelength | Electron-donating octyloxy group extends conjugation. |
This table is illustrative and based on established principles of substituent effects on electronic absorption spectra.
Optimization of Bulk Heterojunction Morphology and Interface Engineering
The performance of bulk heterojunction (BHJ) organic solar cells is critically dependent on the nanoscale morphology of the active layer, which consists of an interpenetrating network of electron donor and acceptor materials. The functional groups on the donor molecule, such as the octyloxy and hydroxyl groups of this compound, can be leveraged for precise control over this morphology.
The long, flexible octyloxy chain can significantly impact the solubility and processability of the molecule. Good solubility in common organic solvents is crucial for forming uniform and well-ordered thin films via solution-based techniques like spin-coating. Furthermore, the steric hindrance provided by the octyloxy group can prevent excessive aggregation of the donor molecules, promoting the formation of an optimal bicontinuous network with the acceptor material. Research on other small-molecule donors has demonstrated that side-chain engineering is an effective strategy for tuning the morphology of the active layer. frontiersin.org
The hydroxyl group introduces a site for hydrogen bonding. This can lead to specific intermolecular interactions that influence the packing of the molecules in the solid state. Judicious use of such interactions can promote favorable molecular orientations at the donor-acceptor interface, which is crucial for efficient exciton (B1674681) dissociation and charge transport. Interface engineering, through the strategic placement of functional groups that can interact with the acceptor material or the electrode interlayers, is a key strategy for minimizing energy losses and improving charge extraction. The hydroxyl group in this compound could potentially be used to anchor the molecule to specific surfaces or to interact with other components of the solar cell, thereby optimizing interfacial energetics.
| Functional Group | Potential Role in BHJ Morphology |
| Octyloxy (-OC8H17) | Enhances solubility, influences thin-film formation, prevents excessive aggregation. |
| Hydroxyl (-OH) | Promotes specific intermolecular packing via hydrogen bonding, enables interface engineering. |
Other Emerging Applications of Functionalized Benzo[c]fluorenol Derivatives
Beyond photovoltaics, the unique structural and electronic features of functionalized benzo[c]fluorenol derivatives make them interesting candidates for other cutting-edge applications.
Fluorescent Sensors and Chemodosimeters
The inherent fluorescence of the benzo[c]fluorene core can be exploited for the development of chemical sensors. The principle behind fluorescent sensing is that the interaction of the sensor molecule with a specific analyte causes a detectable change in its fluorescence properties, such as intensity, wavelength, or lifetime.
The hydroxyl group in this compound is a key feature for sensing applications. It can act as a binding site for various analytes, particularly metal ions, through coordination. For instance, studies on hydroxyl-substituted benzo[c]chromen-6-one derivatives, which share some structural similarities, have shown them to be selective fluorescent "on-off" sensors for iron (III) ions. nih.gov The binding of the iron (III) ion to the hydroxyl and adjacent carbonyl group quenches the fluorescence of the molecule. A similar mechanism could be envisioned for this compound, where the hydroxyl group could serve as a recognition site for specific metal ions or other analytes capable of hydrogen bonding.
The octyloxy group, by enhancing solubility in various media, could allow for the application of such sensors in different environments, including biological systems.
| Analyte Class | Potential Sensing Mechanism with this compound |
| Metal Ions | Coordination with the hydroxyl group leading to fluorescence quenching or enhancement. |
| Anions | Hydrogen bonding interactions with the hydroxyl group causing a change in fluorescence. |
| Small Organic Molecules | Host-guest interactions involving the aromatic core and functional groups. |
Organic Spintronics and Quantum Computing Architectures
The field of organic spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. Organic molecules with well-defined electronic structures and long spin lifetimes are essential for the development of spintronic devices. The π-conjugated system of the benzo[c]fluorene core in this compound provides a framework for delocalized electrons, which is a prerequisite for spin transport. The ability to tune the electronic properties through functionalization could be a valuable tool for designing molecules with specific spin-related properties. However, the direct application of benzo[c]fluorenol derivatives in organic spintronics is still a nascent area of research.
In the context of quantum computing, organic molecules are being explored as potential qubits, the fundamental units of quantum information. The quantum state of a molecule, such as its spin state, could be used to store and process quantum information. Quantum computing could also be used to simulate and predict the properties of complex molecules like this compound with high accuracy. ibm.comresearchgate.net While the direct implementation of this specific compound in quantum computing architectures is highly speculative, the rich electronic structure of functionalized polycyclic aromatic hydrocarbons, in general, makes them an interesting class of materials for fundamental studies in this revolutionary field. The precise synthesis and functionalization of molecules like this compound will be crucial for exploring their potential in these future technologies.
Future Research Directions and Prospects
Development of Novel and Sustainable Synthetic Methodologies
While established methods for the synthesis of benzo[c]fluorene cores exist, a significant avenue for future research lies in the development of more sustainable and efficient synthetic routes. Current multistep syntheses can be resource-intensive and may generate considerable chemical waste. researchgate.net Future methodologies will likely focus on green chemistry principles, such as atom economy, the use of renewable starting materials, and the reduction of hazardous byproducts.
Key areas of exploration include:
One-pot and Tandem Reactions: Designing cascade reactions that allow for the construction of the complex benzo[c]fluorenol skeleton in a single, efficient operation from simple precursors will be a priority. researchgate.net This approach minimizes purification steps and reduces solvent and reagent consumption.
Metal-Free Catalysis: Exploring organocatalysis or other metal-free catalytic systems can circumvent the environmental and economic concerns associated with heavy metal catalysts often used in cross-coupling reactions. researchgate.net
Flow Chemistry: The application of continuous flow processes can offer improved scalability, reproducibility, and safety for the synthesis of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol and its derivatives. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov
C-H Activation: Direct functionalization of the benzo[c]fluorene core through C-H activation strategies represents a powerful tool for introducing a variety of substituents without the need for pre-functionalized starting materials, thereby streamlining the synthesis of diverse derivatives.
Integration of Advanced Computational Approaches for Predictive Material Design
The rational design of novel materials based on the 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol scaffold can be significantly accelerated by the integration of advanced computational modeling and machine learning techniques. oregonstate.edumghpcc.org These approaches allow for the prediction of material properties before their synthesis, saving time and resources. ukri.orgprotheragen.aimdpi.com
Future computational efforts are expected to focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic and optical properties of new benzo[c]fluorenol derivatives. nih.govmghpcc.org This includes the calculation of HOMO/LUMO energy levels, charge transport characteristics, and absorption/emission spectra, which are crucial for applications in organic electronics. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it is possible to establish correlations between the molecular structure of benzo[c]fluorenol derivatives and their macroscopic properties. icisequynhon.com Machine learning algorithms can be trained on existing experimental and computational data to predict the performance of new, unsynthesized compounds. mdpi.comicisequynhon.com
Molecular Dynamics Simulations: These simulations can provide insights into the solid-state packing and morphology of materials derived from 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol, which are critical factors influencing their performance in thin-film devices.
| Computational Technique | Predicted Properties | Relevance to Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, band gaps, electronic structure | Guiding the design of materials with tailored optoelectronic properties. nih.govmghpcc.org |
| QSPR and Machine Learning | Ionization potential, electron affinity, stability | Accelerating the discovery of high-performance materials by screening virtual libraries. mdpi.comicisequynhon.com |
| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, thermal stability | Optimizing processing conditions for device fabrication. |
Exploration of Multifunctional Benzo[c]fluorenol Architectures for Synergistic Effects
The inherent functionality of the 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol molecule, with its electron-rich aromatic core and modifiable side groups, makes it an excellent platform for creating multifunctional materials. Future research will likely explore the synergistic interplay between different functional moieties within the same molecule or in polymeric systems.
Promising research directions include:
Bipolar Charge Transporting Materials: By incorporating both electron-donating and electron-accepting groups into the benzo[c]fluorenol structure, it is possible to design materials that can efficiently transport both holes and electrons. nih.gov This is highly desirable for applications in organic light-emitting diodes (OLEDs) to improve device efficiency and lifetime. rsc.org
Luminescent Sensors: The fluorescence of the benzo[c]fluorene core can be sensitive to its local environment. By attaching specific recognition units, derivatives of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol could be developed as highly sensitive and selective fluorescent sensors for ions, molecules, or biological macromolecules.
Chiroptical Materials: The introduction of chiral centers into the side chains of the benzo[c]fluorenol scaffold can lead to materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL). acs.org These materials are of interest for applications in 3D displays, optical data storage, and spintronics. acs.org
Hybrid Organic-Inorganic Systems Incorporating Benzo[c]fluorenol Derivatives
The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes, such as the processability and luminescence of organic molecules with the stability and conductivity of inorganic materials. rsc.orgrsc.orgmdpi.com Incorporating 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol and its derivatives into hybrid systems is a promising area for future investigation. nih.govmdpi.com
Potential research avenues include:
Nanocomposites: Dispersing benzo[c]fluorenol derivatives within inorganic matrices, such as silica (B1680970) or titania, can lead to materials with enhanced thermal and mechanical stability, as well as improved photophysical properties. rsc.org
Perovskite Solar Cells: The hydroxyl group of 5-(Octyloxy)-7H-benzo[c]fluoren-7-ol can be used to anchor the molecule to the surface of perovskite materials, acting as a hole-transporting layer or a passivating agent to improve the efficiency and stability of perovskite solar cells.
Functionalized Nanoparticles: Covalently attaching benzo[c]fluorenol derivatives to the surface of inorganic nanoparticles (e.g., gold, quantum dots) can create novel hybrid systems with unique optical and electronic properties, potentially leading to applications in bioimaging, sensing, and catalysis.
| Hybrid System | Potential Application | Key Advantage |
| Benzo[c]fluorenol/Silica Nanocomposite | Solid-state lighting | Enhanced thermal stability and photostability. rsc.org |
| Benzo[c]fluorenol on Perovskite | Solar cells | Improved device efficiency and longevity. |
| Benzo[c]fluorenol-functionalized Quantum Dots | Bioimaging, Sensing | Combines the bright luminescence of quantum dots with the specific functionality of the organic molecule. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
